5-(4-fluorophenyl)-N-[1-(piperidin-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-(4-FLUOROPHENYL)-N~7~-(1-METHYL-2-PIPERIDINOETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 5-(4-FLUOROPHENYL)-N~7~-(1-METHYL-2-PIPERIDINOETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This method is favored due to its regioselectivity and efficiency. Industrial production methods may involve similar multicomponent reactions but on a larger scale with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-FLUOROPHENYL)-N~7~-(1-METHYL-2-PIPERIDINOETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity to exert its therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and their derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. Some examples include:
- 1,2,4-Triazolo[1,5-a]pyrimidines with different substituents at the 5 and 7 positions .
- Compounds with similar heterocyclic structures but different functional groups, such as pyrazolo[1,5-a]pyrimidines . The uniqueness of 5-(4-FLUOROPHENYL)-N~7~-(1-METHYL-2-PIPERIDINOETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific substituents, which confer distinct properties and potential applications.
Properties
Molecular Formula |
C20H23FN6O |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-(1-piperidin-1-ylpropan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H23FN6O/c1-14(12-26-9-3-2-4-10-26)24-19(28)18-11-17(15-5-7-16(21)8-6-15)25-20-22-13-23-27(18)20/h5-8,11,13-14H,2-4,9-10,12H2,1H3,(H,24,28) |
InChI Key |
FVPQZTNPMWNNJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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